Dimethyl-beta-carotene
Description
Overview of Carotenoid Classification and Structural Diversity
Carotenoids are structurally classified as tetraterpenoids, meaning they are synthesized from eight isoprene (B109036) units and typically possess a 40-carbon skeleton. wikipedia.orgsrmist.edu.in The defining feature of their structure is a long polyene chain of conjugated double bonds, which is responsible for their ability to absorb light and thus for their characteristic colors. nih.govsrmist.edu.in
The extensive family of over 1,100 identified carotenoids is broadly divided into two main classes based on their elemental composition: wikipedia.orgmdpi.com
Carotenes : This class consists of pure hydrocarbons, containing only carbon and hydrogen atoms. nih.govsrmist.edu.in Prominent examples include β-carotene, α-carotene, and lycopene (B16060). nih.gov
Xanthophylls : These are oxygenated derivatives of carotenes. srmist.edu.in They contain one or more oxygen atoms, which can be part of functional groups such as hydroxyls, ketones, or epoxides. nih.govnih.gov This structural difference makes xanthophylls more polar than carotenes. nih.gov Lutein (B1675518), zeaxanthin (B1683548), and astaxanthin (B1665798) are common xanthophylls. nih.gov
The vast structural diversity within the carotenoid family arises from several key molecular variations, including the cyclization of the end groups of the polyene chain, the degree of unsaturation, and the presence of various functional groups. wikipedia.orgmdpi.com
| Feature | Carotenes | Xanthophylls |
|---|---|---|
| Elemental Composition | Hydrocarbons (Carbon and Hydrogen only) srmist.edu.in | Contain Oxygen in addition to Carbon and Hydrogen srmist.edu.in |
| Polarity | Non-polar nih.gov | More polar than carotenes nih.gov |
| Examples | β-carotene, α-carotene, Lycopene nih.gov | Lutein, Zeaxanthin, Astaxanthin nih.gov |
Positioning of Dimethyl-beta-carotene within the Carotenoid Hydrocarbon Class
This compound is positioned within the carotene class of carotenoids. As its name suggests, it is a derivative of the well-known β-carotene. Structurally, it is a hydrocarbon, lacking any oxygen atoms. nih.gov Specifically, the compound 5,5-Dimethyl-beta-carotene has the molecular formula C42H60, distinguishing it from β-carotene (C40H56) by the addition of two methyl groups to the core structure. nih.govnih.gov This compound is not among the commonly found natural carotenoids but is a synthetic molecule used in scientific research. nih.gov Its classification as a carotene is unequivocal due to its composition of only carbon and hydrogen.
Historical Context and Evolution of Research on Carotenoid Biosynthesis and Function
The study of carotenoids began with their isolation as natural pigments. usda.gov Research has since evolved significantly, moving from simple extraction and identification to a deep understanding of their complex biosynthesis and multifaceted functions. A pivotal moment in the history of carotenoid research was the elucidation of the biosynthetic pathway. asm.org
This pathway begins with the universal isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org Through a series of enzymatic reactions, these five-carbon units are assembled into the 20-carbon geranylgeranyl diphosphate (GGPP). wikipedia.org The first committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by the enzyme phytoene (B131915) synthase to form the colorless C40 carotenoid, phytoene. wikipedia.orgresearchgate.net
Subsequent steps involving a series of desaturation and isomerization reactions convert phytoene into lycopene, the red pigment in tomatoes. researchgate.net From lycopene, the pathway branches, with cyclization reactions at one or both ends of the molecule leading to the formation of the diverse array of carotenes, such as α- and β-carotene. wikipedia.org Further modifications, such as hydroxylation, create the xanthophylls. wikipedia.org Modern research has progressed to the genetic level, with scientists able to clone carotenoid biosynthetic genes and express them in non-native organisms like E. coli, facilitating the assembly and evolution of novel biosynthetic pathways for academic and industrial purposes. asm.org
Rationale for Dedicated Academic Inquiry into this compound
Dedicated academic inquiry into specific, non-natural carotenoid derivatives like this compound is driven by the need to understand fundamental structure-function relationships. By systematically modifying a known structure, such as that of β-carotene, and observing the resulting changes in chemical and physical properties, scientists can deduce the role of specific structural motifs.
This compound serves as a molecular probe to investigate how the addition of methyl groups impacts the properties of the parent molecule. For instance, research on related synthetic compounds has shown that adding electron-donating groups can alter a carotenoid's oxidation potential, a key factor in its antioxidant activity. One study noted that 7'-Apo-7',7'-dimethyl-β-carotene has a lower oxidation potential due to its two electron-donating methyl groups. This demonstrates that targeted methylation can be used to modulate the electronic properties of the polyene chain.
Therefore, the synthesis and study of compounds like this compound are not for direct application but for the knowledge they provide. They allow for controlled experiments that illuminate the intricate connections between a carotenoid's precise chemical architecture and its biological or chemical functions, such as antioxidant capacity, light absorption, and interaction with other molecules. nih.gov This fundamental knowledge is crucial for designing novel carotenoids or for understanding the full potential of naturally occurring ones.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54783-68-5 |
|---|---|
Molecular Formula |
C42H60 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
1,3,3,4-tetramethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,5,6,6-tetramethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
InChI |
InChI=1S/C42H60/c1-31(19-15-21-33(3)23-29-39-35(5)25-27-37(7)41(39,9)10)17-13-14-18-32(2)20-16-22-34(4)24-30-40-36(6)26-28-38(8)42(40,11)12/h13-24,29-30,37-38H,25-28H2,1-12H3/b14-13+,19-15+,20-16+,29-23+,30-24+,31-17+,32-18+,33-21+,34-22+ |
InChI Key |
UUGAAKPXTFIHGP-XLBBLVADSA-N |
SMILES |
CC1CCC(=C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCC(C2(C)C)C)C)C)C)C |
Isomeric SMILES |
CC1C(C(=C(CC1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCC(C2(C)C)C)C)\C)\C)/C)/C)(C)C |
Canonical SMILES |
CC1CCC(=C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCC(C2(C)C)C)C)C)C)C |
Synonyms |
5,5-dimethyl-beta-carotene dimethyl-beta-carotene |
Origin of Product |
United States |
Occurrence and Ecological Distribution of Dimethyl Beta Carotene
Natural Biological Sources and Producing Organisms
β-carotene is synthesized by a wide array of organisms, from microscopic bacteria to complex plants. These natural sources are broadly categorized into microbial producers and plants/algae. While animals cannot synthesize carotenoids, they can accumulate them in their bodies through their diet. researchgate.net
Microbial fermentation is an increasingly important method for producing natural β-carotene, offering a safer alternative to chemical synthesis. researchgate.net A diverse range of microorganisms, including bacteria, fungi, algae, and yeast, are known producers. researchgate.net
Bacteria: Certain bacterial species are recognized for their ability to produce β-carotene. researchgate.net Notable examples include Flavobacterium multivorum, Halomonas elongata, and Sphingomonas paucimobilis. researchgate.net Genetically engineered strains of Escherichia coli have also been developed to enhance production. researchgate.netresearchgate.net Marine bacteria are another significant source of valuable carotenoids. nih.gov
Fungi and Yeast: Filamentous fungi, molds, and yeasts are efficient producers of β-carotene due to their rapid growth rates. researchgate.net The fungus Blakeslea trispora is a primary organism used for the industrial production of β-carotene and its precursor, lycopene (B16060). mdpi.com Yeast species such as Rhodotorula glutinis, Rhodotorula babjevae, and Phaffia rhodozyma (also known as Xanthophyllomyces dendrorhous) are also significant producers. researchgate.netmdpi.com
Microalgae: Microalgae are a major commercial source of natural β-carotene. mdpi.com The unicellular green alga Dunaliella salina is particularly notable for its ability to accumulate extremely large amounts of β-carotene, up to 10% of its dry weight, especially under stress conditions. researchgate.netfrontiersin.org Other microalgae like Haematococcus pluvialis and Botryococcus braunii are also of commercial interest. mdpi.com
| Organism Type | Species Examples | Key Characteristics |
|---|---|---|
| Bacteria | Pantoea agglomerans, Sphingomonas paucimobilis | Some species are natural producers; others are genetically engineered for high yields. researchgate.netresearchgate.net |
| Fungi | Blakeslea trispora, Mucor circinelloides | B. trispora is used for large-scale industrial production. mdpi.comresearchgate.net Production in some fungi is stimulated by light. researchgate.net |
| Yeast | Rhodotorula glutinis, Phaffia rhodozyma | Known for rapid growth and efficient production. researchgate.netmdpi.com |
| Microalgae | Dunaliella salina, Haematococcus pluvialis | D. salina is a leading commercial source, accumulating high β-carotene levels under stress. researchgate.net |
β-carotene is the most common form of carotene found in plants, where it plays essential roles in photosynthesis and photoprotection. nih.gov It is responsible for the yellow, orange, and red pigments in many fruits and vegetables.
Plants: Rich dietary sources of β-carotene include yellow and orange fruits like cantaloupe, mangoes, and papayas, as well as orange root vegetables such as carrots and sweet potatoes. wikipedia.org Crude palm oil and the Vietnamese gac fruit are particularly rich sources. wikipedia.org In green leafy vegetables like spinach and kale, the orange pigment of β-carotene is masked by the presence of chlorophyll. wikipedia.org
Algae: Beyond microalgae, various macroalgae (seaweeds) also contain β-carotene. researchgate.net It is a primary pigment in green algae (Chlorophyta), along with lutein (B1675518) and violaxanthin. mdpi.com The distribution and types of carotenoids, including β-carotene, can be used as chemotaxonomic markers to classify different algal divisions. nih.gov
| Source Category | Specific Examples | Typical Occurrence |
|---|---|---|
| Fruits | Mango, Papaya, Cantaloupe, Apricot | Contributes to the characteristic orange and yellow colors. |
| Vegetables | Carrots, Sweet Potatoes, Pumpkin, Red Bell Peppers | High concentrations are found in orange-colored root vegetables. wikipedia.org |
| Leafy Greens | Spinach, Kale, Sweet Potato Leaves | Color is masked by chlorophyll. wikipedia.org |
| Oils | Crude Palm Oil | A particularly rich natural source. wikipedia.org |
| Algae | Dunaliella sp., Undaria pinnatifida | Found in both microalgae and macroalgae. researchgate.net |
Ecological Niche and Environmental Contexts of Dimethyl-beta-carotene Accumulation
The accumulation of β-carotene in many organisms, particularly microalgae, is a direct response to environmental stress. These conditions often create an imbalance between light absorption and energy utilization, leading to the production of reactive oxygen species (ROS). frontiersin.org β-carotene acts as a powerful antioxidant, protecting the cell from oxidative damage. frontiersin.org
Several key environmental factors have been shown to induce or enhance the production of β-carotene:
High Light Intensity: Exposure to high levels of light is a primary trigger for β-carotene synthesis in algae like Dunaliella salina and fungi such as Mucor circinelloides. frontiersin.orgresearchgate.netmdpi.com The pigment helps protect the photosynthetic apparatus from photo-oxidative damage. frontiersin.org
Nutrient Limitation: Nitrogen deficiency is one of the most studied stressors for inducing carotenogenesis. researchgate.net When nitrogen, a crucial component for growth, is limited, the organism's metabolism shifts towards the production of secondary metabolites like β-carotene. frontiersin.orgresearchgate.net
High Salinity: Halophilic (salt-loving) microalgae such as Dunaliella salina and Dunaliella parva thrive in high-salt environments and significantly increase their β-carotene content in response to salinity stress. mdpi.comnih.gov
Extreme Temperatures: Low temperatures can also induce the accumulation of carotenoids in certain microorganisms as a protective mechanism. nih.gov
Oxidative Stress: The direct introduction of oxidative agents, such as hydrogen peroxide (H₂O₂), can stimulate β-carotene biosynthesis as a defense response. frontiersin.org Studies have shown a significant positive correlation between cellular ROS levels and β-carotene content in D. salina. frontiersin.org
Comparative Analysis of this compound Distribution Across Taxa
β-carotene is widely distributed across the domains of Bacteria, Eukarya, and potentially some Archaea, but its concentration and function vary significantly. nih.gov
Prokaryotes (Bacteria): Many bacteria synthesize carotenoids, including β-carotene, although often in lower quantities compared to eukaryotic algae. researchgate.net Their primary role is often photoprotection. Cyanobacteria, for instance, contain β-carotene, zeaxanthin (B1683548), and echinenone (B51690) as part of their photosynthetic systems. nih.gov The carotenoid composition in cyanobacteria is notably different from that of eukaryotic chloroplasts. nih.gov
Eukaryotes (Fungi, Algae, Plants):
Fungi: Organisms like Blakeslea trispora are industrial powerhouses for β-carotene production, far exceeding the yields of most other microbial sources. mdpi.com In these non-photosynthetic organisms, carotenoids serve protective roles against light and oxidative damage. mdpi.com
Algae: Algae represent the most diverse and significant producers of carotenoids. mdpi.com While green algae (Chlorophyta) and cyanobacteria produce β-carotene, other algal divisions synthesize unique, class-specific carotenoids. nih.gov For example, brown algae and diatoms are characterized by fucoxanthin, while dinoflagellates produce peridinin. nih.gov The unicellular alga Dunaliella salina remains one of the richest known natural sources of β-carotene. mdpi.com
Biosynthetic Pathways and Regulation of Dimethyl Beta Carotene
Precursor Pathways to Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)
The initial building blocks for dimethyl-beta-carotene, IPP and DMAPP, are five-carbon molecules. Their synthesis occurs through two distinct and compartmentalized pathways in different organisms.
The MVA pathway is a well-established route for isoprenoid biosynthesis in a wide range of organisms, including animals, fungi, and archaea. In plants, this pathway is active in the cytoplasm and mitochondria. The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate (B85504) by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. Subsequent phosphorylation and decarboxylation of mevalonate lead to the formation of IPP, which can be isomerized to DMAPP.
The MEP pathway, also known as the non-mevalonate pathway, operates in bacteria, algae, and in the plastids of plants. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic reactions then converts DXP into IPP and DMAPP. In organisms that possess both the MVA and MEP pathways, such as plants, the MEP pathway located in the plastids is the primary source of precursors for carotenoid biosynthesis.
Enzymatic Steps in this compound Formation
The synthesis of this compound from IPP and DMAPP involves a series of condensation and modification reactions catalyzed by specific enzymes.
The first committed step in carotenoid biosynthesis is the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP), which is formed from the sequential addition of IPP units to DMAPP. This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY) and results in the formation of the first colorless 40-carbon carotenoid, phytoene. The activity of phytoene synthase is a major rate-limiting step and a key point of regulation in the carotenoid biosynthetic pathway.
Following its synthesis, phytoene undergoes a series of desaturation reactions, which introduce double bonds into the molecule. This process is catalyzed by the enzyme phytoene desaturase (PDS). These desaturation steps are responsible for the formation of the chromophore that gives carotenoids their characteristic color. The product of phytoene desaturase activity is lycopene (B16060), a red-colored carotenoid.
The final step in the formation of this compound is the cyclization of the linear lycopene molecule. This reaction is catalyzed by lycopene cyclase (LCY). The enzyme introduces beta-ionone (B89335) rings at both ends of the lycopene molecule, leading to the formation of beta-carotene (B85742). The specific methylation to form this compound would occur subsequently, though the precise enzymatic mechanism for this final step is less universally characterized than the core pathway to beta-carotene.
Genetic Determinants and Gene Clusters Involved in Biosynthesis
The biosynthesis of β-carotene and its derivatives, including this compound, is a complex process governed by a specific set of genes often organized into clusters. These gene clusters encode the enzymes necessary for the sequential conversion of precursor molecules into the final carotenoid products. The core pathway to produce the C40 backbone of carotenoids like β-carotene involves several key enzymes. The synthesis begins with the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). bioone.org These C5 units are condensed to form the C20 molecule geranylgeranyl diphosphate (GGPP). aocs.org
The committed step in carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules by the enzyme phytoene synthase (PSY) to form phytoene. oup.com Following this, a series of desaturation and isomerization reactions catalyzed by enzymes such as phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO) lead to the formation of lycopene. mdpi.com The cyclization of lycopene by lycopene β-cyclase (LCY-B) results in the formation of β-carotene. mdpi.com
In many bacteria, the genes responsible for carotenoid biosynthesis are found organized in clusters, a common arrangement that facilitates coordinated gene expression. A classical organization of a zeaxanthin (B1683548) biosynthesis cluster is crtEXYIBZ. asm.org In this cluster:
crtE encodes geranylgeranyl pyrophosphate synthase. nih.govjmb.or.kr
crtB encodes phytoene synthase. nih.govjmb.or.kr
crtI encodes phytoene desaturase. nih.govjmb.or.kr
crtY encodes lycopene cyclase. nih.govjmb.or.kr
crtZ encodes β-carotene hydroxylase. nih.gov
crtX encodes zeaxanthin glycosylase. nih.gov
Variations in this gene cluster organization have been observed in different bacterial strains. For instance, some clusters include an idi gene, which encodes isopentenyl diphosphate isomerase, and its presence has been shown to significantly increase carotenoid production. asm.org The organization can vary, with examples like crtE-idi-XYIBZ and crtE-idi-YIBZ being identified in different Enterobacteriaceae strains. asm.org The genes within these clusters can also exhibit considerable sequence diversity among different species. asm.orgnih.gov
The specific genetic determinants for the "dimethyl" modification of β-carotene are less commonly detailed in general carotenoid literature but would involve an additional methyltransferase enzyme acting on the β-carotene molecule or its precursors.
Table 1: Key Genes in β-Carotene Biosynthesis
| Gene | Enzyme Encoded | Function in Pathway |
| idi | Isopentenyl diphosphate isomerase | Isomerizes IPP to DMAPP nih.govfrontiersin.org |
| crtE | Geranylgeranyl pyrophosphate synthase | Synthesizes GGPP from FPP nih.gov |
| crtB | Phytoene synthase | Condenses two GGPP molecules to form phytoene nih.govjmb.or.kr |
| crtI | Phytoene desaturase | Desaturates phytoene to lycopene nih.govjmb.or.kr |
| crtY | Lycopene cyclase | Cyclizes lycopene to form β-carotene nih.govjmb.or.kr |
| crtZ | β-carotene hydroxylase | Adds hydroxyl groups to the β-rings of β-carotene nih.gov |
| crtX | Zeaxanthin glycosylase | Adds glucosyl groups to zeaxanthin nih.gov |
Transcriptional and Post-Transcriptional Regulation of Biosynthesis
The biosynthesis of carotenoids is meticulously regulated at both the transcriptional and post-transcriptional levels to meet the physiological needs of the organism and respond to environmental cues.
Transcriptional Regulation: The expression of carotenoid biosynthetic genes is a primary control point. In plants, the transcription of genes like PSY1 and PDS increases during fruit ripening in tomatoes, while genes for downstream enzymes that convert lycopene, such as LCYE and LCYB, show decreased transcription. nih.gov This coordinated regulation ensures the accumulation of specific carotenoids at different developmental stages.
Several transcription factors have been identified that modulate the expression of carotenoid pathway genes. frontiersin.org For example, in response to light, photoreceptors can activate transcription factors like ELONGATED HYPOCOTYL 5 (HY5), which in turn binds to the promoter of the PSY gene to activate carotenoid metabolism. mdpi.com Conversely, PHYTOCHROME-INTERACTING FACTORS (PIFs) act as repressors of carotenoid biosynthesis in the dark. mdpi.com
In the fungus Phycomyces blakesleeanus, blue light and sexual stimulation increase the mRNA levels of carRA and carB genes, which are involved in β-carotene synthesis. nih.gov However, other activators like retinol (B82714) and dimethyl phthalate (B1215562) increase carotene content without altering the transcript levels of these genes, suggesting multiple regulatory mechanisms. nih.gov
Post-Transcriptional and Post-Translational Regulation: Beyond the control of gene transcription, carotenoid biosynthesis is also regulated after the mRNA has been synthesized. This includes mechanisms like alternative RNA splicing and epigenetic modifications. nsfc.gov.cn
A key example of post-transcriptional regulation involves the stability and activity of the enzymes themselves. In tomato, the STAY-GREEN protein (SISGR1) regulates lycopene accumulation by directly interacting with the PSY1 enzyme. nsfc.gov.cn Another instance is the post-translational regulation of DXS, an enzyme in the upstream MEP pathway. The chaperone protein J20 interacts with DXS, targeting it for proper folding or degradation, thereby controlling the level and activity of the enzyme. nsfc.gov.cn
In some cases, the accumulation of carotenoids may be influenced by changes in the cell's storage capacity rather than direct changes in the expression of biosynthetic genes. aocs.org This suggests that factors related to the sequestration and storage of these lipophilic compounds also play a crucial role in determining their final concentration in the cell.
Furthermore, epigenetic modifications, such as histone methylation, can influence gene expression. For instance, the histone methyltransferase SDG8 has been shown to regulate the mRNA levels of the CRTISO gene in Arabidopsis. aocs.orgnih.gov
Comparative Biosynthesis Mechanisms Across Diverse Organisms
While the fundamental steps of β-carotene biosynthesis are conserved, the organization of genes, the specific enzymes, and the regulatory networks can differ significantly across various organisms, from bacteria and fungi to algae and plants.
Bacteria: Many bacteria possess carotenoid synthesis gene clusters, such as the crtEXYIBZ cluster found in some Enterobacteriaceae. asm.orgnih.gov The close proximity of these genes allows for their co-regulation and efficient production of carotenoids. The composition of these clusters can vary, with some containing additional genes like idi for enhanced precursor supply. asm.org In cyanobacteria, the genes involved in carotenoid biosynthesis are often dispersed throughout the chromosome rather than being in a single cluster. nih.gov Cyanobacteria also exhibit diversity in their carotenoid modification enzymes, such as different types of β-carotene ketolases (crtO and crtW). nih.gov
Fungi: In the fungus Rhodotorula, genes encoding key enzymes like phytoene synthase (crtB), lycopene cyclase (crtY), and phytoene desaturase (crtI) are found closely located in a genomic region associated with carotenoid synthesis. jmb.or.kr However, the gene for geranyl pyrophosphate synthase may be located elsewhere in the genome. jmb.or.kr This differs from the tightly organized operons often seen in bacteria.
Algae: The microalga Dunaliella salina is a prolific producer of β-carotene, especially under stress conditions. nih.gov While the core biosynthetic pathway is similar to that in plants, the regulation is adapted to its unique halotolerant lifestyle. In algae, the distribution of α-carotene and β-carotene derivatives is often specific to different divisions or classes, indicating evolutionary divergence in their carotenoid pathways. mdpi.com For example, brown algae primarily contain β-branch carotenoids, while green algae have both β- and α-branch carotenoids. mdpi.com
Plants: In plants, the carotenoid biosynthesis pathway is well-characterized, with genes encoding pathway enzymes being highly conserved. oup.com However, plants often have multiple isoforms of key enzymes, such as the three isoforms of phytoene synthase (PSY) in tomato, each functioning in different tissues (chromoplasts, chloroplasts, and roots). frontiersin.org This tissue-specific expression allows for differential accumulation of carotenoids throughout the plant. The regulation of the pathway in plants is complex, involving a multitude of transcription factors that respond to developmental cues and environmental signals. frontiersin.org
Table 2: Comparison of Carotenoid Biosynthesis Features in Different Organisms
| Feature | Bacteria (e.g., Enterobacteriaceae) | Fungi (e.g., Rhodotorula) | Algae (e.g., Dunaliella salina) | Plants (e.g., Tomato) |
| Gene Organization | Often clustered in operons (e.g., crtEXYIBZ) asm.orgnih.gov | Genes may be clustered but not always in a single operon jmb.or.kr | Genes are present, regulation is key nih.gov | Genes are typically not in operons, multiple isoforms exist frontiersin.org |
| Key Regulatory Genes | Presence of idi in some clusters enhances production asm.org | crtB, crtI, crtY are key regulated genes jmb.or.kr | Regulation is heavily influenced by stress response pathways nih.gov | PSY, LCY isoforms, numerous transcription factors nih.govfrontiersin.org |
| Primary End Products | Can include zeaxanthin and its glucosides nih.gov | β-carotene, torulene, and torularhodin | High accumulation of β-carotene nih.gov | Lycopene, β-carotene, lutein (B1675518), depending on tissue and stage nih.gov |
Influence of Environmental Factors on Biosynthetic Regulation (e.g., light, salinity, nutrient availability)
The production of carotenoids, including this compound, is highly responsive to environmental stimuli. These factors can act as signals that trigger changes in gene expression and enzyme activity, leading to altered carotenoid accumulation.
Light: Light is one of the most critical environmental factors influencing carotenoid biosynthesis. mdpi.com Carotenoids play a vital role in photoprotection, and their synthesis is often upregulated in response to high light intensity. mdpi.com In the microalga Dunaliella salina, high light intensity promotes the accumulation of β-carotene. nih.govnih.gov Different wavelengths of light can also have specific effects. For instance, blue light has been shown to have a greater influence on carotenoid accumulation than red light in some leafy vegetables. mdpi.com In the yeast Rhodosporidium toruloides, light irradiation leads to a fivefold increase in carotenoid production compared to dark conditions. scispace.com
Salinity: Salinity stress is a potent inducer of carotenoid biosynthesis, particularly in halotolerant microorganisms like Dunaliella salina. mdpi.com In this alga, β-carotene content increases significantly with rising salinity. nih.govekb.eg This is considered an adaptive response, as carotenoids help protect the cells from oxidative damage caused by high salt concentrations. The combination of high salinity and other stressors, such as high light or nutrient limitation, can have a synergistic effect on carotenoid production. nih.govmdpi.com
Nutrient Availability: Nutrient limitation, especially of nitrogen and phosphorus, is a well-known strategy to enhance carotenoid accumulation in many microorganisms. ekb.egfrontiersin.orgiau.ir In Dunaliella salina, nitrogen deficiency has been shown to significantly boost β-carotene production. ekb.eg This response is often linked to a shift in cellular metabolism from growth to the synthesis of secondary metabolites and storage compounds. The interplay between nutrient availability and other environmental factors, such as light and salinity, creates a complex regulatory network that determines the final carotenoid yield.
Table 3: Effect of Environmental Factors on β-Carotene Production in Dunaliella salina
| Environmental Factor | Condition | Effect on β-Carotene Production | Reference |
| Light Intensity | High | Increased accumulation | nih.govnih.gov |
| Salinity | High | Significant increase in content | nih.govmdpi.comekb.eg |
| Nitrogen | Deficiency | Enhanced accumulation | ekb.eg |
| Phosphorus | Deficiency | Increased accumulation | iau.ir |
Metabolic Fates and Turnover of Dimethyl Beta Carotene in Biological Systems
Catabolic Pathways and Oxidative Degradation Mechanisms
There is currently no available scientific data that specifically describes the catabolic pathways and oxidative degradation mechanisms of Dimethyl-beta-carotene in biological systems. Research on the oxidative degradation of the parent compound, β-carotene, has identified various cleavage products, but it is unknown if or how the dimethyl substitutions would alter these pathways.
Identification of Principal this compound Metabolites and Degradation Products
Specific metabolites and degradation products resulting from the biological processing of this compound have not been identified in the existing scientific literature. Characterization of such products would require targeted in vivo or in vitro studies using labeled forms of the compound.
Mechanisms of Turnover and Recirculation within Cellular Compartments
Information regarding the mechanisms of turnover and recirculation of this compound within cellular compartments is not available. Studies on other carotenoids suggest complex processes of transport, storage, and mobilization, but these cannot be directly extrapolated to this compound without specific experimental evidence.
Biological Functions and Roles Non Human, Non Clinical Contexts
General Antioxidant Mechanisms in Cellular Defense Systems (in vitro and non-human model systems)
The antioxidant properties of carotenoids, including dimethyl-beta-carotene, are a cornerstone of their biological significance. nih.govmdpi.com These properties are primarily attributed to their long system of conjugated double bonds, which allows them to effectively quench singlet oxygen and scavenge free radicals. wikipedia.orgkent.ac.uknih.govrsc.orgosti.govrsc.org
Singlet Oxygen Quenching
Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can cause significant damage to cellular components. nih.gov Carotenoids are exceptionally efficient at quenching singlet oxygen through a physical mechanism. nih.govacs.org In this process, the carotenoid molecule absorbs the excess energy from singlet oxygen, converting it back to its harmless ground state (triplet oxygen), while the carotenoid itself enters an excited triplet state. acs.org This excited carotenoid then dissipates the energy as heat and returns to its ground state, ready to quench another singlet oxygen molecule. acs.org This catalytic cycle makes carotenoids a first line of defense against singlet oxygen toxicity in many organisms. nih.gov
While physical quenching is the primary mechanism, carotenoids can also chemically quench singlet oxygen, a process that involves the oxidation of the carotenoid itself. nih.gov In vitro studies have shown that the oxidation of β-carotene by singlet oxygen can lead to the formation of various products, including endoperoxides and aldehydes. nih.gov The presence of β-carotene endoperoxide in plants indicates that this chemical quenching mechanism does occur in vivo. nih.gov The efficiency of singlet oxygen quenching by carotenoids is influenced by the number of conjugated double bonds. cyanotech.com
Radical Scavenging Activities
In addition to quenching singlet oxygen, carotenoids can also scavenge various free radicals, including peroxyl radicals (ROO•). kent.ac.ukrsc.orgosti.govmdpi.com The mechanisms of radical scavenging by carotenoids can involve radical addition, electron transfer, or allylic hydrogen abstraction. mdpi.com The extended system of conjugated double bonds allows the carotenoid to delocalize the unpaired electron of the radical, forming a stabilized carotenoid radical adduct and thus terminating the radical chain reaction. nih.gov
Studies have demonstrated that β-carotene exhibits significant peroxyl radical scavenging activity, in some cases being much more effective than α-tocopherol (vitamin E). mdpi.com However, the radical scavenging activity of β-carotene can be dependent on factors such as oxygen partial pressure. oup.comnih.gov At low oxygen pressures, typical of many physiological conditions, β-carotene acts as a potent radical-trapping antioxidant. nih.gov Conversely, at higher oxygen pressures, it can exhibit pro-oxidant effects. oup.comnih.gov The structure of the carotenoid, including the presence of different end groups, can also influence its radical scavenging ability. mdpi.comresearchgate.net
Contributions to Membrane Integrity and Stability in Cellular Structures
The effect of carotenoids on membranes is dependent on both the specific carotenoid and the composition of the membrane itself. osti.gov For instance, some studies suggest that polar carotenoids (xanthophylls) can increase membrane order and rigidity, acting as "rivets" that stiffen the lipid bilayer. rsc.org This can reduce the permeability of the membrane to small molecules like oxygen. cyanotech.com
Molecular dynamics simulations have provided further insights into these interactions. These studies have shown that carotenoids like β-carotene can cause the membrane to become more ordered in a liquid-disordered state. osti.gov They can also influence the lateral packing and condensation of membrane lipids, leading to an increase in bilayer thickness and rigidity at higher concentrations. rsc.org This modulation of membrane properties is crucial for various cellular functions and for protecting the membrane from damage, such as that caused by lipid peroxidation. cyanotech.commdpi.com However, other studies have reported that carotenoids like β-carotene can have a disordering effect on certain membrane regions. cyanotech.com
Signaling Functions and Regulatory Roles in Producing Organisms
Beyond their direct protective and structural roles, carotenoids and their derivatives can also function as important signaling molecules in the organisms that produce them. wikipedia.orgrsc.orgnih.gov The cleavage of carotenoids by specific enzymes, such as carotenoid cleavage dioxygenases (CCDs), produces a variety of apocarotenoids. kent.ac.ukfrontiersin.org These smaller molecules can act as hormones and signaling molecules that regulate various aspects of plant growth, development, and stress responses. frontiersin.orggoldenrice.org
For example, the cleavage of β-carotene can lead to the production of β-cyclocitral, an apocarotenoid that has been shown to play a role in plant acclimation to high light stress by triggering signaling pathways that enhance detoxification processes. mdpi.com Furthermore, other apocarotenoids derived from carotenoids are precursors to important plant hormones like abscisic acid (ABA) and strigolactones, which are involved in a wide range of physiological processes, including seed dormancy, stomatal closure, and interactions with symbiotic fungi. frontiersin.orggoldenrice.org In some microorganisms, carotenoids are also involved in the adaptive response to environmental stresses like low temperatures by regulating membrane fluidity. mdpi.com
Interactions with Other Biological Molecules (e.g., proteins, lipids)
The biological functions of this compound and other carotenoids are often mediated through their interactions with other biological molecules, particularly proteins and lipids. wikipedia.org In photosynthesis, carotenoids are non-covalently bound to light-harvesting complex (LHC) proteins, forming pigment-protein complexes that are essential for efficient light absorption and energy transfer. kent.ac.ukmdpi.com These interactions are highly specific and are crucial for the proper assembly and function of the photosynthetic apparatus. nih.gov
Carotenoids also interact extensively with lipids within cellular membranes, as discussed in the section on membrane integrity. wikipedia.orgosti.govrsc.org The nature of these interactions, whether the carotenoid is located in the hydrophobic core or at the membrane surface, can be influenced by its chemical structure, such as the presence of polar hydroxyl groups in xanthophylls versus the purely hydrocarbon nature of carotenes like β-carotene. nih.gov These interactions can affect the transport and distribution of carotenoids within the body. For instance, in animal models, carotenoids are transported in lipoproteins, with the majority found in the high-density lipoprotein (HDL) fraction. nih.gov Furthermore, there is evidence that carotenoids can interact with lipid transporters and metabolizing enzymes. nih.gov In some contexts, proteins can also influence the bioavailability of carotenoids by affecting their incorporation into lipid emulsions during digestion. mdpi.com
Advanced Analytical and Methodological Approaches for Dimethyl Beta Carotene Research
Extraction and Sample Preparation Techniques for Diverse Biological Matrices
The primary goal of extraction and sample preparation is to efficiently release dimethyl-beta-carotene from the sample matrix while preventing its degradation. service.gov.uk Carotenoids are susceptible to oxidation and isomerization, especially when exposed to light, heat, and acids. nih.gov Therefore, all procedures should be conducted under subdued light and controlled temperatures, often involving the use of inert atmospheres (like nitrogen or argon) and antioxidants. nih.govacs.org
Extraction Solvents and Procedures: The choice of solvent is critical and depends on the sample's water content. service.gov.uk For wet samples like fresh plant tissues or microalgae, water-miscible organic solvents such as acetone (B3395972), ethanol, or methanol (B129727) are used to penetrate the aqueous environment of the cells. service.gov.ukmdpi.com For dried materials, water-immiscible solvents can be used, though rehydration followed by extraction with a water-miscible solvent is often more efficient. service.gov.uk
Common extraction protocols involve homogenizing the sample in a blender with a suitable solvent, followed by filtration. service.gov.ukuoradea.ro This process is typically repeated until the sample residue is colorless, ensuring complete extraction. service.gov.uk A variety of solvent systems have been proven effective for carotenoids:
Acetone and Hexane (B92381): A mixture of acetone and hexane (1:1, v/v) is frequently used. acs.org
HEAT Mixture: For plasma samples, a combination of Hexane, Ethanol, Acetone, and Toluene (B28343) (HEAT) has been shown to be highly efficient for extracting both β-carotene and retinoids. nih.gov
Liquefied Dimethyl Ether (DME): DME has been successfully used as an environmentally friendly alternative for direct extraction from wet microalgae samples, showing higher extraction yields for β-carotene compared to traditional chloroform-methanol methods. mdpi.com
Supercritical Fluid Extraction (SFE): SFE with CO2 is an innovative green technique that allows for rapid extraction while avoiding solvent contamination. nih.gov
Sample Clean-up and Concentration: After initial extraction, a partitioning step is often required. The extract is typically washed with a salt solution and water to remove the water-miscible solvent, transferring the carotenoids into a more non-polar solvent like petroleum ether or diethyl ether. acs.orgkau.edu.sa
For matrices rich in lipids, such as oils or eggs, a saponification step is essential. This process involves treating the extract with an alkali, typically potassium hydroxide (B78521) (KOH), to hydrolyze interfering triglycerides into water-soluble soaps, which can then be washed away. service.gov.uk Controlled saponification conditions are necessary to prevent the degradation of carotenoids. mdpi.com
Finally, the solvent containing the purified carotenoids is evaporated to dryness, often under a stream of nitrogen and at a temperature below 40°C to prevent thermal degradation. nih.gov The residue is then reconstituted in a small volume of a solvent compatible with the subsequent chromatographic analysis. nih.gov
Table 1: Overview of Extraction Solvents for Carotenoids This table is interactive. You can sort and filter the data.
| Solvent/System | Matrix Type | Key Advantages | Citations |
| Acetone | Wet samples (plants, foods) | Widely used, good penetration of wet tissues. | service.gov.uk |
| Ethanol/Methanol | Wet samples | Good penetration, often used in mixtures. | service.gov.ukmdpi.com |
| Hexane/Acetone Mixtures | General purpose | Effective for a broad range of samples. | acs.orguoradea.ro |
| HEAT (Hexane/Ethanol/Acetone/Toluene) | Plasma, biological fluids | Efficient single-step extraction for carotenoids and retinoids. | nih.gov |
| Liquefied Dimethyl Ether (DME) | Wet microalgae | Environmentally friendly, high extraction yield, no drying needed. | mdpi.com |
| Supercritical CO2 (SFE) | Various | Green chemistry, rapid, avoids organic solvent contamination. | nih.gov |
| Chloroform/Methanol | General purpose | Effective for a wide range of lipid polarities. | nih.govmdpi.com |
Chromatographic Separation Methods
Chromatography is the cornerstone of carotenoid analysis, allowing for the separation of complex mixtures into individual components. uoradea.ro Due to the structural similarity among carotenoid isomers, high-resolution techniques are required.
HPLC is the most powerful and widely used technique for the separation and quantification of carotenoids. mdpi.com UHPLC, an evolution of HPLC using smaller particle-sized columns, offers significant improvements in speed, resolution, and sensitivity, along with reduced solvent consumption. researchgate.netconicet.gov.ar
Stationary Phases: Reversed-phase (RP) chromatography is the preferred mode. While C18 columns are common, C30 columns are particularly well-suited for carotenoid analysis as they provide superior selectivity for separating structurally similar isomers (cis/trans) and different carotenoids. conicet.gov.arfishersci.com
Mobile Phases: Nonaqueous reversed-phase (NARP) conditions are typical. fishersci.com Mobile phases usually consist of mixtures of solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE), sometimes with small amounts of water. acs.orgnih.govshimadzu.com Gradient elution, where the solvent composition is changed during the run, is often necessary to resolve a wide range of carotenoids with different polarities in a single analysis. nih.govshimadzu.com
Detection: The most common detector is a Photodiode Array (PDA) or Diode Array Detector (DAD), which records the entire UV-Vis spectrum of each compound as it elutes. conicet.gov.arnih.gov This is crucial for identifying carotenoids by their characteristic absorption spectra.
Table 2: Example HPLC/UHPLC Parameters for Carotenoid Separation This table is interactive. You can sort and filter the data.
| Technique | Column | Mobile Phase Gradient | Detection | Citation |
| RP-HPLC | Suplex pKb-100 | Acetonitrile, tert-butyl-methyl ether, water | DAD | nih.gov |
| RP-HPLC | C30 (YMC) | A: Methanol/MTBE/Water (81:15:4); B: MTBE/Methanol/Water (90:6:4) | PDA (UV/Vis) | acs.org |
| RP-HPLC | C30 (Acclaim) | Acetonitrile, Methanol, Dichloromethane | UV Absorbance | fishersci.com |
| UHPLC | C18 (2 µm) | Not specified | UV at 450 nm | researchgate.net |
| HPLC | C30 Core-shell | Methanol, MTBE, water | DAD | conicet.gov.ar |
Gas chromatography is generally not suitable for the analysis of intact carotenoids like this compound. mdpi.com This is due to their high molecular weight, low volatility, and thermal instability, which would cause them to decompose at the high temperatures required for GC analysis. mdpi.comoup.com However, GC coupled with mass spectrometry (GC-MS) is a valuable tool for analyzing smaller, volatile degradation products of carotenoids (apocarotenoids). mdpi.comtandfonline.com This can provide insights into the breakdown pathways of the parent compound. For analysis, a sample containing ethenolysis products of β-carotene was analyzed on a PE-5HT column with a temperature program ramping from 60°C to 310°C. tandfonline.comnih.gov
Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic method often used for preliminary screening and qualitative analysis of carotenoids. uoradea.rospringernature.com It can also be used for preparative purification. mdpi.com
Principle: Separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica (B1680970) gel or alumina) and a liquid mobile phase that moves up the plate via capillary action. uoradea.rokau.edu.sa
Procedure: The carotenoid extract is spotted onto the plate, which is then placed in a sealed chamber containing the developing solvent (mobile phase). uoradea.rokau.edu.sa As the solvent ascends the plate, less polar compounds like carotenes move further up, while more polar xanthophylls lag behind. kau.edu.sa
Stationary and Mobile Phases: Silica gel plates are commonly used. uoradea.ro A typical mobile phase for separating carotenes is a mixture of hexane and acetone. uoradea.romdpi.com For instance, a mixture of acetone and hexane (1:1) has been used as a mobile phase with a Hyflo-Super-Cel–MgO–calcium sulfate (B86663) hemihydrate adsorbent for purifying xanthophylls. mdpi.com
Standard capillary electrophoresis methods are generally ineffective for separating neutral, highly hydrophobic molecules like carotenoids. omicsonline.org However, modified CE techniques have been developed to address this challenge:
Nonaqueous Capillary Electrophoresis (NACE): This is the most effective CE method for carotenoids. It uses organic solvents instead of aqueous buffers, allowing for the analysis of hydrophobic compounds. oup.comnih.govbiobulletin.com One successful NACE method utilized a mixture of methanol, acetonitrile, and tetrahydrofuran (B95107) (5:4:1, v/v/v) as the solvent with a cationic surfactant. oup.comnih.gov
Capillary Electrokinetic Chromatography (CEKC): This technique involves adding ionic surfactants to the buffer to form micelles. Neutral analytes can partition into these micelles, allowing them to be separated based on their interaction. omicsonline.org These CE methods, often coupled with diode array detection, provide an alternative to HPLC with high resolving power. oup.comomicsonline.orgnih.gov
Spectroscopic and Spectrometric Characterization Techniques
While chromatography separates the components of a mixture, spectroscopy and spectrometry are essential for their unequivocal identification and structural characterization. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This is the most fundamental technique for carotenoid identification. The long system of conjugated double bonds in carotenoids gives them a characteristic three-peaked absorption spectrum in the visible range (typically 400-500 nm). ijfmr.com The specific shape of the spectrum and the wavelengths of maximum absorbance (λmax) are highly characteristic of a particular carotenoid and its isomeric form, making it a powerful identification tool, especially when used with a PDA detector in HPLC. fishersci.comnih.gov
Mass Spectrometry (MS): MS is indispensable for confirming the identity of carotenoids by providing highly accurate molecular weight information. nih.gov When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass data, offering a high degree of certainty in identification. shimadzu.com Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for carotenoid analysis as it is well-suited for relatively non-polar molecules. nih.govshimadzu.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of β-carotene, for example, shows characteristic peaks for C-H stretching and bending from CH₂ and CH₃ groups, as well as a strong C=C stretching peak, confirming the polyene structure. researchgate.net This technique can be used to confirm the presence of the core carotenoid structure in derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete and unambiguous structural elucidation of a novel carotenoid or for differentiating complex isomers, NMR spectroscopy is the ultimate tool. acs.org Techniques like 1H-NMR provide direct evidence of the molecular structure. researchgate.net While more complex and requiring larger amounts of pure sample than MS, HPLC-NMR has been used for the definitive identification of carotenoid stereoisomers. acs.org
Table 3: Spectroscopic and Spectrometric Data for β-Carotene This table is interactive. You can sort and filter the data.
| Technique | Information Provided | Typical Findings for β-Carotene Structure | Citations |
| UV-Vis Spectroscopy | Electronic transitions, λmax | Characteristic three-peaked spectrum between 400-500 nm. | fishersci.comijfmr.com |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirms molecular mass (536.87 g/mol for β-carotene). | nih.govnih.gov |
| FTIR Spectroscopy | Functional groups | Peaks for C=C, C-H (stretch/bend), CH₂, CH₃ groups. | researchgate.netresearchgate.net |
| NMR Spectroscopy | Detailed molecular structure, connectivity | Provides definitive structural evidence and isomer differentiation. | acs.orgresearchgate.net |
| Raman Spectroscopy | Vibrational modes | Strong peaks for C-C (1157 cm⁻¹) and C=C (1525 cm⁻¹) stretching. | ijfmr.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the initial identification and quantification of carotenoids like this compound. nih.gov The extensive system of conjugated double bonds in the polyene chain of carotenoids is responsible for their characteristic absorption of light in the visible region of the electromagnetic spectrum. libretexts.orgijfmr.com The wavelength of maximum absorbance (λmax) is a key identifier for a specific carotenoid and is influenced by the length of the conjugated system and the presence of various functional groups.
For this compound, the introduction of methyl groups on the β-ionone rings can cause a slight shift in the λmax compared to its parent compound, β-carotene. The exact position of these methyl groups is crucial in determining the spectroscopic properties. For instance, in a study involving the synthesis of 4,4'-dimethyl-β-carotene, the UV-Vis spectrum would be a critical tool for confirming the structure.
The solvent in which the compound is dissolved also plays a significant role in the observed λmax. nih.gov Different solvents can cause shifts in the absorption maxima due to variations in polarity and refractive index. Therefore, it is standard practice to report the solvent used when presenting UV-Vis data.
| Carotenoid | λmax (nm) | Solvent | Reference |
| β-Carotene | 450 | Ethanol | ijfmr.com |
| β-Carotene | 461 | Dichloromethane | nih.gov |
| β-Carotene | 448 | Hexane | nih.gov |
This table is illustrative. Specific λmax values for this compound would depend on the isomer and solvent.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of carotenoids. nih.govudl.cat When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful method for analyzing complex mixtures. nih.gov Tandem mass spectrometry (MS/MS) further enhances structural analysis by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net
For this compound, MS analysis would confirm the molecular weight, which would be higher than that of β-carotene (C40H56, molecular weight 536.87 g/mol ) due to the addition of two methyl groups. The exact mass would depend on the specific isomer.
The fragmentation pattern observed in MS/MS provides valuable information about the structure of the molecule. Common fragmentation pathways for carotenoids involve the cleavage of the polyene chain and the loss of small neutral molecules like toluene and xylene. nih.gov In the case of this compound, the fragmentation pattern would be compared to that of β-carotene to identify fragments containing the additional methyl groups. The position of these methyl groups on the β-ionone rings would influence the fragmentation, providing clues to their location.
Several ionization techniques can be used for carotenoid analysis, with Atmospheric Pressure Chemical Ionization (APCI) being one of the most common due to its high sensitivity. udl.cat
Typical Fragmentation Ions for Carotenoids:
| Ion (m/z) | Description |
| [M+H]+ | Protonated molecule |
| [M-92]+ | Loss of toluene |
| [M-106]+ | Loss of xylene |
| [M-137]+ | Loss of the β-ionone ring with an additional methylene (B1212753) group |
This table shows common fragmentations for β-carotene. The fragmentation of this compound would show shifts in these masses corresponding to the methylated fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While UV-Vis and MS provide crucial preliminary data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural confirmation of carotenoids, including their geometric isomers. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecular structure.
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the polyene chain, the β-ionone rings, and the additional methyl groups. The chemical shifts and coupling constants of these protons would allow for their precise assignment and confirm the connectivity of the atoms. For example, the chemical shift of the protons on the additional methyl groups would be a key indicator of their position on the β-ionone ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. psu.edu Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the β-ionone rings would be particularly informative for confirming the position of the methyl substituents.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, further solidifying the structural assignment. capes.gov.bryale.edu
Illustrative ¹³C NMR Chemical Shifts for the β-ionone Ring of β-Carotene:
| Carbon Atom | Chemical Shift (ppm) |
| 1, 1' | 34.3 |
| 2, 2' | 39.7 |
| 3, 3' | 19.3 |
| 4, 4' | 33.2 |
| 5, 5' | 129.3 |
| 6, 6' | 138.0 |
Data from LipidBank. lipidbank.jp The chemical shifts for this compound would be altered by the presence of the methyl groups.
Quantitative Analysis Methodologies and Isomer Profiling
Accurate quantification of this compound and the profiling of its potential isomers are crucial for understanding its prevalence and biological significance. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the most widely used technique for this purpose. nih.govudl.cat The use of a C30 reversed-phase column is often preferred for the separation of carotenoid isomers due to its enhanced shape selectivity. thermofisher.com
For quantitative analysis, a calibration curve is constructed using a pure standard of this compound at various known concentrations. acs.orgwaters.com The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The use of an internal standard can improve the accuracy and precision of the quantification. researchgate.net
Isomer profiling involves the separation and identification of different geometric isomers (cis/trans) of this compound. These isomers can have different physical, chemical, and biological properties. thermofisher.com The retention time in the HPLC chromatogram and the UV-Vis spectrum provided by the PDA detector are used to identify the different isomers. acs.org For unequivocal identification of isomers, hyphenated techniques like HPLC-NMR can be employed. researchgate.net
More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to HPLC, offering faster analysis times and improved resolution. udl.cat
In vitro Oxidation and Degradation Studies
In vitro studies are essential for understanding the stability of this compound and its potential antioxidant or pro-oxidant activity. These studies typically involve subjecting the compound to various oxidative stressors and analyzing the degradation products.
The oxidation of carotenoids can be induced by several means, including exposure to light, heat, oxygen, and free radical generating agents like 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN) or m-chloroperbenzoic acid (MCPBA). nih.govnih.gov The degradation of the carotenoid over time can be monitored by HPLC, and the degradation products can be identified using techniques like HPLC-MS.
The products of carotenoid oxidation can include epoxides, apocarotenals, and other smaller molecules. nih.govmdpi.com For instance, the oxidation of β-carotene is known to produce a range of products, including β-carotene-5,6-epoxide and various β-apo-carotenals. nih.gov The study of this compound's degradation would focus on how the presence of the methyl groups influences the reaction pathways and the nature of the degradation products formed. The substitution on the β-ionone ring may affect the susceptibility of the molecule to oxidation. nih.gov
Kinetic studies can also be performed to determine the rate of degradation under different conditions, providing insights into the compound's stability. tandfonline.com
Common Products of β-Carotene Oxidation:
| Oxidation Product | Description |
| β-carotene-5,6-epoxide | An epoxide formed at the 5,6-double bond |
| β-apo-10'-carotenal | A shorter chain aldehyde |
| β-apo-12'-carotenal | A shorter chain aldehyde |
| β-ionone | A volatile C13-norisoprenoid |
This table lists some common oxidation products of β-carotene. The oxidation of this compound would likely yield analogous products with additional methyl groups.
Genetic and Metabolic Engineering Strategies for Enhanced Dimethyl Beta Carotene Production
Heterologous Expression Systems for Microbial Production
The foundation of microbial carotenoid production lies in the successful expression of the necessary biosynthetic genes in a foreign host. mdpi.com The choice of host is critical, as its intrinsic metabolic pathways and physiological characteristics can significantly impact the final product yield. The primary building blocks for all carotenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comd-nb.info Microorganisms synthesize these precursors via two main pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes like yeast, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, common in bacteria and microalgae. mdpi.comd-nb.infomdpi.com Engineering these hosts involves introducing the carotenogenic genes responsible for converting IPP and DMAPP into the final dimethyl-beta-carotene product.
Yeast (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)
Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, are highly favored hosts for producing hydrophobic compounds like carotenoids. nih.govnih.gov Their GRAS (Generally Recognized as Safe) status, well-established genetic tools, and robust nature for industrial fermentation make them ideal candidates. nih.govnih.gov Both species utilize the MVA pathway to produce IPP and DMAPP. nih.gov
Saccharomyces cerevisiae, a workhorse of industrial biotechnology, has been extensively engineered for β-carotene production. Strategies often involve introducing carotenogenic genes from organisms like Xanthophyllomyces dendrorhous. nih.gov However, as a non-oleaginous yeast, its capacity for storing lipophilic substances can be a limiting factor. mdpi.com Engineering efforts have focused on increasing the storage capacity by manipulating lipid metabolism, for instance, by overexpressing genes involved in sterol ester synthesis, which has been shown to increase β-carotene yields. mdpi.comoup.com
Yarrowia lipolytica, an oleaginous yeast, presents a significant advantage due to its natural ability to accumulate large amounts of lipids, which act as a sink for hydrophobic carotenoids. nih.govresearchgate.net This intrinsic property makes it a more suitable host for high-level production. nih.gov Studies have demonstrated that introducing the β-carotene synthesis module from Xanthophyllomyces dendrorhous into Y. lipolytica leads to successful production. nih.gov Further enhancements have been achieved by overexpressing key enzymes in the MVA pathway and manipulating the fatty acid synthesis pathway, leading to substantial increases in β-carotene titers. nih.govresearchgate.net For instance, a final titer of 2.7 g/L of β-carotene was achieved in a 5.0-L fermenter with an engineered Y. lipolytica strain. researchgate.net
Table 1: Examples of Engineered Yeast for β-Carotene Production
| Host Organism | Genetic Modification | β-Carotene Titer | Reference |
|---|---|---|---|
| Yarrowia lipolytica | Introduction of crtI, crtE, crtYB genes | 34.5 mg/L | nih.gov |
| Yarrowia lipolytica | Overexpression of tHMGR and acc1 in the above strain | 87 mg/L | nih.govresearchgate.net |
| Yarrowia lipolytica | Multi-copy expression of MVA pathway and synthesis genes | 117.5 mg/L | researchgate.net |
| Yarrowia lipolytica | Fed-batch fermentation of multi-copy strain | 2.7 g/L | researchgate.net |
Bacteria (e.g., Escherichia coli)
Escherichia coli is another widely used microbial factory due to its rapid growth, well-understood genetics, and ease of manipulation. mdpi.com E. coli naturally utilizes the MEP pathway to synthesize IPP and DMAPP. mdpi.comnih.gov Heterologous production of β-carotene is achieved by introducing a plasmid containing the necessary carotenogenic genes, such as crtE (GGPP synthase), crtB (phytoene synthase), crtI (phytoene desaturase), and crtY (lycopene cyclase), often from bacteria like Pantoea ananatis. d-nb.infomdpi.com
Significant research has focused on overcoming the limitations of the native MEP pathway to boost carotenoid production. d-nb.infonih.gov Combining the native MEP pathway with elements of the MVA pathway has proven to be an effective strategy. d-nb.infomedcraveonline.com For example, co-expressing the bottom portion of the MVA pathway from Enterococcus faecium with the β-carotene synthesis genes in E. coli resulted in a threefold higher yield of the compound. medcraveonline.com Further optimization, including the use of high-copy-number vectors and the addition of precursors like mevalonate and carbon sources like glycerol, has pushed production levels to over 500 mg/L. nih.gov
Microalgae (e.g., Dunaliella salina, Chlamydomonas reinhardtii)
Microalgae are natural producers of carotenoids, using them for photosynthesis and protection against photo-oxidative stress. mdpi.commdpi.com Dunaliella salina is renowned for its ability to accumulate massive amounts of β-carotene, up to 14% of its dry weight, under stress conditions like high salinity, nitrogen limitation, and high light intensity. tandfonline.comnih.gov While not strictly a heterologous system, understanding the regulatory mechanisms of its native production provides a blueprint for engineering other organisms. nih.gov Research has shown that β-carotene accumulation in D. salina is significantly enhanced under specific environmental stresses. tandfonline.comvliz.be
Chlamydomonas reinhardtii is a model green alga with well-developed genetic tools, making it a prime candidate for metabolic engineering. mdpi.comnih.gov Its carotenoid biosynthesis occurs in the chloroplast via the MEP pathway. mdpi.com Engineering strategies in C. reinhardtii aim to channel the metabolic flux towards β-carotene. One successful approach involves expressing a highly active lycopene (B16060) β-cyclase (CrtY) from the bacterium Pantoea agglomerans. This modification significantly increased the β-carotene content from 12.48 mg/g to 30.65 mg/g dry weight without impairing growth, demonstrating the potential of introducing prokaryotic genes to enhance production in eukaryotic microalgae. nih.gov
Optimization of Biosynthetic Pathways through Gene Overexpression and Manipulation
Once a heterologous pathway is established, its efficiency can be dramatically improved by optimizing the expression levels of the constituent enzymes. The conversion of farnesyl pyrophosphate (FPP) to β-carotene involves several key enzymes: geranylgeranyl pyrophosphate (GGPP) synthase (crtE), phytoene (B131915) synthase (crtB), phytoene desaturase (crtI), and lycopene cyclase (crtY). mdpi.com The transformation of DMAPP into GGPP by GGPP synthase is often considered a rate-limiting step. mdpi.com
A common strategy is to overexpress the genes encoding these enzymes. In Y. lipolytica, introducing multiple copies of the carotenogenic genes (crtE, crtI, crtYB) has been shown to progressively increase β-carotene titers. nih.govresearchgate.net Similarly, in E. coli, modulating the expression of these genes is crucial for high-level production. nih.gov For instance, integrating the carotenogenic genes into the chromosome can provide stable, long-term expression. nih.gov The choice of promoter and the copy number of the genes are critical variables that are often fine-tuned to balance metabolic load and product yield. nih.gov In one study, adjusting the copy number of lycopene synthesis-related genes in Y. lipolytica led to a significant increase in production. nih.gov
Engineering of Precursor Supply Pathways
A sufficient supply of the universal C5 precursors, IPP and DMAPP, is a critical prerequisite for high-yield carotenoid production. mdpi.comnih.gov Both the MVA and MEP pathways are tightly regulated and interconnected with central carbon metabolism, presenting numerous targets for engineering. mdpi.comnih.gov
In hosts utilizing the MEP pathway, such as E. coli, key rate-limiting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are often overexpressed. nih.gov Overexpression of dxs alone has been reported to increase carotenoid production significantly. mdpi.comnih.govnih.gov Additionally, redirecting carbon flux from competing pathways towards the MEP pathway precursors, glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749), is a viable strategy. nih.gov This can be achieved by knocking out genes involved in byproduct formation, such as those for lactate (B86563) and acetate (B1210297) production. mdpi.com
In MVA pathway hosts like yeast, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) is a well-known rate-limiting step. nih.govnih.gov Overexpressing a truncated, soluble version of HMGR (tHMGR), which is less susceptible to feedback regulation, is a widely applied and effective strategy to boost the flux through the MVA pathway and enhance carotenoid production in both S. cerevisiae and Y. lipolytica. nih.govresearchgate.net Furthermore, enhancing the initial steps of the pathway by increasing the acetyl-CoA pool, for example by overexpressing acetyl-CoA synthetase or deleting competing pathways, can also lead to improved yields. mdpi.comnih.gov
Table 2: Key Gene Targets for Engineering Precursor Supply
| Pathway | Target Gene | Enzyme | Organism(s) | Strategy | Outcome | Reference |
|---|---|---|---|---|---|---|
| MEP | dxs | 1-deoxy-D-xylulose-5-phosphate synthase | E. coli | Overexpression | 3.5-fold increase in carotenoids | mdpi.com |
| MEP | dxs, idi | DXS and IPP isomerase | E. coli | Co-overexpression | 16.5-fold increase in lycopene | mdpi.com |
| MVA | tHMG / tHMGR | Truncated HMG-CoA reductase | S. cerevisiae, Y. lipolytica | Overexpression | Increased β-carotene production | nih.govresearchgate.net |
| MVA | acc1 | Acetyl-CoA carboxylase | Y. lipolytica | Overexpression | Increased β-carotene production | nih.gov |
CRISPR/Cas9 and Other Gene Editing Technologies in Carotenoid Biosynthesis
The advent of powerful gene-editing tools, particularly the CRISPR/Cas9 system, has revolutionized metabolic engineering by enabling precise and efficient manipulation of microbial genomes. frontiersin.org This technology allows for targeted gene knockouts, insertions, and replacements with high accuracy, facilitating the rapid development of optimized production strains. mdpi.comfrontiersin.org
In the context of carotenoid biosynthesis, CRISPR/Cas9 has been used for several purposes. It can be employed to delete genes of competing pathways, thereby redirecting metabolic flux towards carotenoid production. For example, knocking out genes responsible for byproduct formation or pathways that divert precursors can significantly enhance yields. frontiersin.org Multiplex CRISPR/Cas9 systems have been developed to edit multiple genes simultaneously, which is particularly useful for complex metabolic engineering projects. frontiersin.org
CRISPR/Cas9 has also been instrumental in studying gene function within the carotenoid pathway itself. By creating specific knockout mutants, researchers can elucidate the precise role of individual genes. nih.gov In carrot cells, CRISPR/Cas9 was used to create mutations in the phytoene synthase genes (psy1 and psy2), revealing that psy2 is critical for carotenogenesis in that system. nih.gov Similarly, in the microalga Chlamydomonas reinhardtii, knocking out the lycopene ε-cyclase (LCYE) gene using CRISPR/Cas9 successfully blocked the α-carotene branch of the pathway, redirecting flux to increase the accumulation of β-carotene and its derivatives. mdpi.com This tool provides a powerful method for rational strain design, accelerating the development of microbial cell factories for this compound. frontiersin.org
Information on Bioproduction of this compound is Not Currently Available in Scientific Literature
Extensive research into scientific databases and literature reveals a lack of available information regarding the genetic and metabolic engineering or bioprocess development specifically for the production of the chemical compound "this compound."
While "this compound" is a recognized chemical entity, also known as 5,5-Dimethyl-beta-carotene, there is no scientific literature detailing its biosynthesis through microbial fermentation or other biological methods. The existing body of research on carotenoid production focuses overwhelmingly on more common carotenoids such as beta-carotene (B85742), lycopene, and astaxanthin (B1665798).
Searches for bioprocess development and fermentation strategies for "this compound" did not yield any specific results. The scientific community has extensively documented the use of various microorganisms, including yeast (Saccharomyces cerevisiae, Yarrowia lipolytica, Rhodotorula sp.), bacteria (Escherichia coli), and microalgae (Dunaliella salina), for the production of beta-carotene. These studies detail the optimization of fermentation parameters (such as pH, temperature, and nutrient composition), various cultivation strategies (batch, fed-batch, and continuous fermentation), and downstream processing techniques for the recovery and purification of beta-carotene.
Furthermore, investigations into genetic and metabolic engineering strategies to enhance carotenoid production are also centered on beta-carotene and other common carotenoids. These strategies include the overexpression of key enzymes in the carotenoid biosynthesis pathway, the redirection of metabolic fluxes towards precursor molecules, and the engineering of host organisms to tolerate higher concentrations of the product.
It is important to note that some chemical synthesis routes for carotenoids utilize a precursor molecule named 2,7-dimethyl-2,4,6-octatriene-1,8-dial. This compound is a key intermediate in the industrial synthesis of beta-carotene and other carotenoids. However, this pertains to chemical synthesis and not biological production through fermentation.
Therefore, based on the currently available scientific literature, it is not possible to provide an article on the genetic and metabolic engineering strategies or bioprocess development for enhanced "this compound" production as requested.
Unexplored Research Avenues and Future Directions for Dimethyl Beta Carotene Studies
Identification of Novel Dimethyl-beta-carotene Derivatives and Analogs
The exploration of novel derivatives and analogs of this compound represents a significant frontier in carotenoid research. While beta-carotene (B85742) has been the subject of extensive study, leading to the investigation of various derivatives, the potential of chemically modified this compound remains largely untapped. researchgate.netnih.govresearchgate.net Future research should focus on the synthesis and characterization of new molecules based on the this compound backbone.
One promising avenue is the creation of esterified derivatives. For instance, studies on astaxanthin (B1665798), a keto-carotenoid, have shown that esterification with amino acids, such as in (3R,3'R)-astaxanthin bis(N-Cbz-L-alanine ester) and (3S,3'S)-astaxanthin bis(N,N-dimethylglycine ester), can yield compounds with unique properties. researchgate.netnih.govresearchgate.net A similar approach could be applied to this compound, potentially enhancing its stability, bioavailability, or creating novel functionalities. Another area of interest is the synthesis of water-dispersible derivatives, such as the disodium (B8443419) disuccinate derivative of astaxanthin, to overcome the poor aqueous solubility of carotenoids. nih.gov
Furthermore, the enzymatic or chemical cleavage of this compound could produce novel apocarotenoids. These smaller molecules, derived from the oxidative cleavage of carotenoids, can act as important bioactive metabolites. techscience.comscispace.com Investigating the range of apocarotenoids that can be generated from this compound and characterizing their biological activities is a critical area for future studies.
The development of these new derivatives will necessitate robust analytical techniques to confirm their structure and purity. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be indispensable tools in this endeavor. nih.gov
Elucidation of Regulatory Networks Controlling this compound Metabolism
Understanding the intricate regulatory networks that govern the biosynthesis and accumulation of this compound is a fundamental area for future research. While the metabolic pathways of common carotenoids like beta-carotene have been extensively studied in various organisms, the specific regulatory mechanisms for dimethylated forms are not well understood. jipb.net
Future investigations should aim to identify the key enzymes and genes involved in the dimethylation of the beta-carotene structure. This will likely involve a combination of transcriptomic, proteomic, and metabolomic approaches in organisms that naturally produce or can be engineered to produce this compound. nih.govmdpi.com For instance, studies in bananas and Brassica rapa have successfully used integrated metabolome and transcriptome analyses to identify key genes and transcription factors controlling carotenoid metabolism. nih.govmdpi.comresearchgate.net
A crucial aspect of this research will be the identification of transcription factors that regulate the expression of biosynthetic genes. Families of transcription factors such as MADS-box, NAC, AP2/ERF, and MYB have been shown to play significant roles in controlling carotenoid metabolic pathways in plants. researchgate.netresearchgate.net Investigating whether homologous transcription factors are involved in this compound metabolism, or if unique regulatory elements exist, will be a key research question. Weighted gene co-expression network analysis (WGCNA) could be a powerful tool to identify modules of co-expressed genes and their potential regulators. mdpi.com
Furthermore, the role of post-translational modifications and epigenetic regulation, such as histone modifications, in controlling the activity of biosynthetic enzymes and the expression of related genes should be explored. For example, studies on β-carotene have shown that histone modifications like H3K9 acetylation and H3K4 dimethylation can influence the expression of inflammation-related genes. nih.gov Similar epigenetic mechanisms could be at play in the regulation of this compound metabolism.
Advanced Biotechnological Applications (non-human, non-clinical)
The unique properties of this compound and its derivatives could open doors to a variety of advanced biotechnological applications beyond human and clinical use. Future research should focus on harnessing this potential in fields such as aquaculture, animal feed, and as natural colorants.
As a natural colorant, this compound could offer a stable and vibrant alternative to synthetic dyes in various industries. The demand for natural pigments is growing due to consumer preferences for clean-label products. nih.gov Research into the stability of this compound under different processing conditions, such as heat, light, and pH, will be crucial for its application in food and cosmetic formulations. tandfonline.com Encapsulation technologies, such as spray drying and emulsification, could be explored to enhance its stability and dispersibility in various product matrices. maxapress.commdpi.com
Furthermore, the antioxidant properties of carotenoids are known to protect against oxidative stress in various biological systems. techscience.com Exploring the potential of this compound as a stabilizing agent in animal feed, protecting essential nutrients from oxidation and thereby improving the shelf-life and nutritional quality of the feed, is another promising avenue. The development of microbial production platforms, using fungi, yeast, or bacteria, could provide a sustainable and cost-effective source of this compound for these applications. mdpi.comresearchgate.net
Development of Innovative Analytical Platforms for Carotenoid Research
Advancements in analytical techniques are crucial for the progress of carotenoid research, including the study of this compound and its novel derivatives. Future efforts should focus on developing more sensitive, efficient, and comprehensive analytical platforms.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) remain the gold standard for carotenoid separation and quantification. mdpi.com Future developments could focus on novel stationary phases, such as C30 columns, which have shown improved separation of carotenoid isomers. tandfonline.com Coupling these chromatographic systems with advanced mass spectrometry (MS) techniques, like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), will continue to be vital for the structural elucidation of new this compound derivatives and their metabolites. nih.govacs.org
Supercritical fluid chromatography (SFC) presents a "green" and rapid alternative to traditional liquid chromatography, using supercritical CO2 as the mobile phase, which reduces solvent consumption. mdpi.comtandfonline.com The online coupling of supercritical fluid extraction (SFE) with SFC-MS offers a promising platform for the direct extraction and analysis of carotenoids from complex matrices, minimizing sample preparation and potential degradation. tandfonline.com
Emerging technologies such as lab-on-a-chip (LOC) devices and machine learning algorithms hold the potential to revolutionize carotenoid analysis. mdpi.com LOC systems can integrate sample preparation, separation, and detection onto a single microfluidic chip, enabling rapid, high-throughput, and portable analysis. mdpi.com Machine learning can be applied to process complex analytical data, such as spectra, to predict carotenoid concentrations and identify patterns that may not be apparent through traditional analysis. mdpi.com
| Analytical Technique | Principle | Potential Application for this compound Research |
| UHPLC-MS/MS | High-resolution separation followed by mass-based detection and fragmentation. | Accurate quantification and structural elucidation of this compound and its isomers and derivatives in complex mixtures. nih.gov |
| SFE-SFC-MS | Extraction using supercritical fluid followed by chromatographic separation and mass detection. | Green and rapid method for the extraction and analysis of this compound from biological and food matrices, reducing solvent use. tandfonline.com |
| Lab-on-a-Chip (LOC) | Miniaturized and automated analysis on a microfluidic platform. | High-throughput screening of novel this compound derivatives and real-time monitoring of its production in biotechnological systems. mdpi.com |
| Raman Spectroscopy | Analysis of molecular vibrations based on inelastic scattering of light. | Non-destructive, in-situ identification and quantification of this compound in biological tissues or during production processes. |
Environmental Impact and Sustainability in this compound Production
As the potential applications of this compound expand, it is imperative to consider the environmental impact and sustainability of its production methods. Future research must focus on developing eco-friendly and economically viable production strategies.
A key area of investigation is the microbial production of this compound. The use of microorganisms such as bacteria, yeast, and microalgae offers a promising alternative to chemical synthesis or extraction from natural sources, which can be resource-intensive. mdpi.comresearchgate.net Organisms like Haematococcus pluvialis and Dunaliella salina are already used for the commercial production of other carotenoids like astaxanthin and beta-carotene, respectively, and similar approaches could be adapted for this compound. researchgate.netnih.gov
The development of "green" extraction technologies is another crucial aspect of sustainable production. tandfonline.com Techniques such as supercritical fluid extraction (SFE) with CO2, pressurized liquid extraction (PLE) using environmentally benign solvents like water and ethanol, and ultrasound-assisted extraction (UAE) can significantly reduce the reliance on hazardous organic solvents. tandfonline.comnih.govnih.govtandfonline.com Furthermore, exploring the use of waste products from agriculture or other industries as feedstocks for microbial fermentation can contribute to a circular economy model for this compound production. tandfonline.com
| Sustainability Aspect | Future Research Focus | Potential Benefit |
| Production Method | Development of high-yield microbial fermentation processes (bacteria, yeast, microalgae). | Reduced reliance on chemical synthesis and land-based agriculture. mdpi.comresearchgate.net |
| Extraction Process | Optimization of green extraction techniques like SFE, PLE, and UAE. | Minimized use of hazardous organic solvents and reduced environmental pollution. tandfonline.com |
| Resource Utilization | Use of industrial or agricultural waste streams as fermentation feedstock. | Lower production costs and contribution to a circular economy. tandfonline.com |
| Process Optimization | Life Cycle Assessment (LCA) to identify and mitigate environmental hotspots. | Reduced energy consumption and overall environmental footprint of production. researchgate.netredalyc.org |
| Supply Chain | Enhancing transparency and traceability from production to final application. | Increased consumer trust and accountability. kemin.com |
Q & A
Q. What validated analytical methods are recommended for quantifying dimethyl-beta-carotene in biological samples, and how is cross-reactivity minimized?
this compound is quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV-Vis detection. In serum analysis, the compound serves as an internal standard to correct for variability in extraction efficiency. The method involves precipitating serum with ethanol, extracting with hexane, and resolving carotenoids using an acetonitrile/methylene chloride isocratic solvent system. Cross-reactivity with structurally similar carotenoids (e.g., beta-carotene) is minimized by optimizing chromatographic resolution and validating specificity through spectral analysis (e.g., UV-Vis and mass spectrometry) .
Q. What are the critical factors in ensuring sample stability during this compound analysis?
Sample stability requires strict control of light, temperature, and oxygen exposure. This compound is susceptible to oxidative degradation, particularly under high oxygen tension. Protocols should include amber vials to prevent photodegradation, immediate freezing of extracts at -80°C, and the use of antioxidant-preserved solvents. Long-term storage stability must be validated through repeated measurements of control samples over time .
Q. How does this compound differ functionally from beta-carotene in experimental systems?
While both compounds share structural similarities, this compound is primarily used as an analytical internal standard rather than a bioactive agent. Its methylation reduces polarity, enhancing chromatographic separation from beta-carotene. Unlike beta-carotene, this compound is not metabolized into retinoids, making it a stable marker for method validation in carotenoid studies .
Advanced Research Questions
Q. What experimental designs are optimal for isolating this compound's effects in complex biological matrices?
Researchers should employ factorial designs to control confounding variables such as coexisting antioxidants, lipid content, and metabolic interactions. Isotopic labeling (e.g., ¹⁴C-dimethyl-beta-carotene) allows tracking of distribution and degradation pathways. Dose-escalation studies paired with kinetic modeling can differentiate direct effects from matrix-derived artifacts. Cohort studies must stratify populations by baseline carotenoid levels and dietary intake .
Q. How do oxygen tension and concentration thresholds influence this compound's antioxidant-prooxidant duality?
Burton & Ingold's framework for beta-carotene applies: this compound likely acts as an antioxidant at low oxygen partial pressures (<150 torr) by trapping peroxyl radicals but becomes pro-oxidant at higher oxygen levels. Researchers should measure dissolved oxygen in vitro and use controlled-atmosphere chambers. Critical concentration thresholds can be identified via redox-sensitive probes (e.g., dichlorofluorescein) and electron paramagnetic resonance (EPR) to detect radical intermediates .
Q. What statistical approaches address heterogeneity in meta-analyses of this compound's biochemical effects?
Random-effects models account for variability across studies due to differences in dosing, matrices, and detection methods. Subgroup analyses should stratify by study design (e.g., case-control vs. cohort), exposure metrics (serum levels vs. supplementation), and population characteristics (e.g., smoking status). Sensitivity analyses exclude outliers, and dose-response meta-analyses evaluate non-linear relationships using restricted cubic splines .
Q. How can oxidative degradation products of this compound be characterized, and what are their implications?
Peroxyl radical-mediated oxidation generates epoxides (e.g., 5,6-epoxy and 15,15'-epoxy derivatives), identified via HPLC-MS/MS. Kinetic studies using AMVN (a peroxyl radical generator) reveal that epoxides form early but degrade into polar byproducts. These products may serve as biomarkers of oxidative stress in vivo. Researchers should employ time-course experiments and stable isotope dilution assays to quantify degradation kinetics .
Q. What methodologies reconcile discrepancies between in vitro and in vivo studies of this compound's stability?
In vitro models often overestimate degradation due to uncontrolled oxidative environments. In vivo studies require tracer techniques (e.g., deuterated this compound) to monitor real-time metabolism. Comparative analyses should normalize for hepatic clearance rates and tissue-specific uptake. Microsomal assays can simulate in vivo metabolic pathways to bridge the gap between cell-based and whole-organism data .
Q. How do researchers mitigate confounding in epidemiological studies linking this compound to health outcomes?
Confounding is minimized by adjusting for dietary carotenoid intake, smoking status, and genetic polymorphisms (e.g., BCMO1 variants affecting carotenoid metabolism). Mendelian randomization approaches leverage genetic variants as instrumental variables to infer causality. Longitudinal designs with repeated serum measurements reduce misclassification bias from single-timepoint assays .
Q. What guidelines ensure rigor in reporting this compound research, particularly in mixed-methods studies?
Follow the SRQR (Standards for Reporting Qualitative Research) framework: explicitly describe data collection (e.g., HPLC protocols), analysis workflows (e.g., peak integration criteria), and triangulation of quantitative/qualitative results. For hybrid studies, pre-register hypotheses and analytical pipelines to reduce selective reporting. Use CONSORT extensions for randomized trials involving supplementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
